

# A Comparative Guide to KCNQ2/4 Channel Openers: ML213 vs. Alternatives

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Compound of Interest					
Compound Name:	ML213				
Cat. No.:	B1676641	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of **ML213**, a potent KCNQ2/4 potassium channel opener, with other notable alternatives such as Retigabine and ICA-069673. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for neuroscience research and drug discovery.

Potassium channels of the KCNQ family, particularly KCNQ2 and KCNQ4, are critical regulators of neuronal excitability. Their activation can hyperpolarize neurons, thereby reducing firing rates, which makes them attractive therapeutic targets for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This guide focuses on the comparative efficacy of **ML213** and other key KCNQ2/4 openers.

## **Quantitative Comparison of KCNQ2/4 Openers**

The following table summarizes the key quantitative parameters of **ML213**, Retigabine, and ICA-069673, focusing on their potency (EC50) and efficacy (maximal voltage shift) on KCNQ2 and KCNQ4 channels.



Compound	Target	EC50 (Potency)	Efficacy (Maximal Effect)	Selectivity Profile
ML213	KCNQ2	230 nM[1]	Causes a concentration-dependent leftward shift in the V1/2 for KCNQ2 activation with a maximal shift of 37 mV.[2]	Potent activator of KCNQ2 and KCNQ4; selective against KCNQ1, KCNQ3, and KCNQ5.[1]
KCNQ4	510 nM[1]	-		
Retigabine	KCNQ2	2.5 μM[2]	Induces a leftward shift in the voltage dependence of channel activation.[3][4]	Potentiates KCNQ2, KCNQ3, KCNQ4, and KCNQ5. KCNQ1 is insensitive.[5]
KCNQ4	5.2 μM[2]	-		
ICA-069673	KCNQ2/3	0.69 μM (for KCNQ2/3)	Induces a large hyperpolarizing shift of the voltage-dependence of activation and enhances peak current in KCNQ2 channels.[4]	Selective for KCNQ2/3 over KCNQ3/5.[6]
KCNQ4	Less effective on KCNQ4.	-		

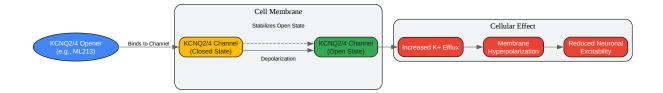


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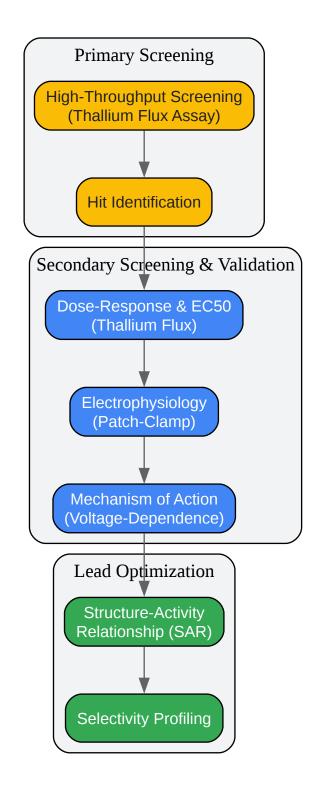
# **Mechanism of Action and Signaling Pathway**

KCNQ2/4 channel openers are positive allosteric modulators that bind directly to the channel protein. This binding event stabilizes the open conformation of the channel, leading to an increased probability of channel opening at more hyperpolarized membrane potentials. This leftward shift in the voltage-dependence of activation is a hallmark of these compounds. The increased potassium efflux through the opened channels drives the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization and a subsequent decrease in neuronal excitability.









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